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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Glesatinib
hydrochloride (MGCD265), a multi-targeted tyrosine kinase inhibitor. By objectively comparing
its potency against its primary targets and a panel of other kinases, this document serves as a
valuable resource for researchers investigating its therapeutic potential and off-target effects.

Overview of Glesatinib Hydrochloride

Glesatinib is an orally bioavailable, potent inhibitor of the MET and AXL receptor tyrosine
kinases.[1][2][3] Preclinical studies have also demonstrated its inhibitory activity against other
kinases, including SMO, VEGFR, and PDGFR family members.[1] Dysregulation of the MET
and AXL signaling pathways is implicated in the progression of various cancers, making them
attractive targets for therapeutic intervention.[4][5] Glesatinib has been investigated in clinical
trials for non-small cell lung cancer (NSCLC) and other advanced solid tumors.[1][2]

Quantitative Kinase Inhibition Profile

To understand the selectivity of Glesatinib, it is essential to compare its inhibitory potency (IC50
values) against a range of kinases. The following tables summarize the available data on
Glesatinib's activity against its primary targets and other kinases.

Activity Against Primary and Other Known Targets
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Kinase Target IC50 (nM) Assay Type Reference

Data not available in a
] specific numerical )
MET (Wild-Type) ) ] Enzymatic Assay [5]
format in the provided

search results

Data not available in a
specific numerical o )

AXL ) ) Preclinical Studies [1]
format in the provided

search results

Data not available in a
specific numerical o )

SMO ) ) Preclinical Studies [3]
format in the provided

search results

Data not available in a
] specific numerical o )
VEGFR family ) ) Preclinical Studies [1]
format in the provided

search results

Data not available in a
_ specific numerical . _
PDGFR family ) ) Preclinical Studies [1]
format in the provided

search results

Data not available in a
specific numerical o )

MERTK ) ) Preclinical Studies [1]
format in the provided

search results

Note: While preclinical studies confirm inhibitory activity, specific IC50 values for all listed
kinases were not found in the provided search results. The potency of Glesatinib against MET
is further detailed in the context of various mutations.

Comparative Activity Against Wild-Type and Mutant MET

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/figure/Structure-based-modeling-of-the-distinct-binding-modes-of-glesatinib-and-crizotinib-in_fig5_318854302
https://pubmed.ncbi.nlm.nih.gov/38417277/
https://www.selleckchem.com/products/glesatinib.html
https://pubmed.ncbi.nlm.nih.gov/38417277/
https://pubmed.ncbi.nlm.nih.gov/38417277/
https://pubmed.ncbi.nlm.nih.gov/38417277/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

A key aspect of Glesatinib's profile is its activity against both wild-type and mutant forms of the

MET kinase. The following table presents a comparison of Glesatinib's IC50 values against

various MET mutations, alongside other MET inhibitors for context.

Glesatinib IC50

Crizotinib IC50

Capmatinib IC50

MET Variant

(nM) (nM) (nM)

) Specific value not Specific value not Specific value not

Wild-Type ) ) )

provided provided provided

Specific value not Specific value not Specific value not
M1250T

provided provided provided

Specific value not Specific value not Specific value not
Y1230C _ _ _

provided provided provided

Specific value not Specific value not Specific value not
D1228N

provided

provided

provided

Data for this table is based on a graphical representation in the cited source, and precise

numerical values were not available for extraction.[5] This highlights the need for publicly

accessible, detailed quantitative data for a comprehensive comparison.

Signaling Pathways and Mechanism of Action

Glesatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell

proliferation, survival, and migration.

MET and AXL Signaling Pathways

The MET and AXL pathways, upon activation by their respective ligands (HGF for MET and

Gas6 for AXL), trigger a cascade of downstream signaling events, including the
PISK/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[4][5] These pathways are
crucial for normal cellular function, but their aberrant activation in cancer leads to uncontrolled

growth and metastasis.[6][7]
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Caption: Glesatinib inhibits MET and AXL, blocking downstream signaling.

Experimental Methodologies

The data presented in this guide are derived from various in vitro kinase assays.
Understanding the principles behind these assays is crucial for interpreting the results.

In Vitro Kinase Inhibition Assays (General Protocol)

Biochemical kinase assays are the primary method for determining the potency of a kinase
inhibitor. These assays typically involve the following steps:

e Reaction Setup: The kinase enzyme, a specific substrate (often a peptide or protein), and
ATP are combined in a reaction buffer.

« Inhibitor Addition: Glesatinib hydrochloride, at varying concentrations, is added to the
reaction mixture.
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 Incubation: The reaction is allowed to proceed for a defined period at a controlled
temperature, during which the kinase phosphorylates the substrate.

o Detection: The extent of substrate phosphorylation is measured. This can be achieved
through various methods, including:

o Radiometric Assays: Using radiolabeled ATP (e.g., [y-32P]ATP or [y-33P]ATP) and
measuring the incorporation of the radioactive phosphate into the substrate.

o Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically
recognize the phosphorylated substrate. Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) assays like LanthaScreen® are common examples.

o Luminescence-Based Assays: Measuring the amount of ATP consumed during the kinase
reaction.

o Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the
kinase activity by 50%, is calculated by plotting the percentage of inhibition against the
inhibitor concentration.
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Kinase Inhibition Assay Workflow
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Caption: Workflow for determining kinase inhibitor IC50 values.

KINOMEscan® Assay (Competition Binding Assay)

For broader cross-reactivity profiling, competition binding assays like KINOMEscan® are
employed. This method does not measure enzyme activity but rather the ability of a test
compound to displace a known, labeled ligand from the ATP-binding site of a large panel of
kinases. The strength of the interaction is typically reported as a dissociation constant (Kd) or
as a percentage of control.

Comparison with Other Kinase Inhibitors
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A comprehensive comparison of Glesatinib with other kinase inhibitors targeting the MET and
AXL pathways would require a standardized dataset where all compounds are tested against
the same panel of kinases under identical conditions. While the provided search results offer a
glimpse into Glesatinib's activity against MET mutants in comparison to Crizotinib and
Capmatinib, a broader, publicly available dataset for a direct, extensive comparison is not
currently available.

Conclusion

Glesatinib hydrochloride is a potent inhibitor of MET and AXL kinases, with reported activity
against other kinase families. Its ability to inhibit both wild-type and certain mutant forms of
MET suggests its potential to overcome some mechanisms of acquired resistance. However, a
comprehensive understanding of its selectivity and potential off-target effects requires further
investigation through broad-panel kinase screening. The experimental protocols outlined in this
guide provide a framework for such investigations, which are crucial for the continued
development and clinical application of Glesatinib. Researchers are encouraged to consult
detailed kinase profiling data as it becomes available to make informed decisions in their drug
discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Glesatinib Hydrochloride: A Comparative Guide to
Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139298#cross-reactivity-of-glesatinib-hydrochloride-
with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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